N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide

Organic Synthesis Nucleophilic Substitution Alkylating Agents

Multi-step kinase inhibitor syntheses frequently incur cumulative yield losses at alkylation steps. N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide resolves this with its bromoethyl leaving group-achieving ≥90% yields in azide substitution, a ≥15-point advantage over chloroethyl analogs. • Meta-methyl substitution enables distinct ATP-binding pocket steric interactions (EGFR IC50: 0.8 µM). • Research-grade purity (≥97%); stocked in 1 g-25 g quantities; MDL MFCD00111567 simplifies cross-vendor procurement.

Molecular Formula C11H17Br2N
Molecular Weight 323.07 g/mol
CAS No. 195390-17-1
Cat. No. B063231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide
CAS195390-17-1
SynonymsN1-(2-BROMOETHYL)-N1-ETHYL-3-METHYLANILINE HYDROBROMIDE
Molecular FormulaC11H17Br2N
Molecular Weight323.07 g/mol
Structural Identifiers
SMILESCCN(CCBr)C1=CC=CC(=C1)C.Br
InChIInChI=1S/C11H16BrN.BrH/c1-3-13(8-7-12)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3;1H
InChIKeyCKLGBWWBYOTYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide: Product Identity & Procurement


N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide (CAS 195390-17-1) is a tertiary aniline derivative containing a 2-bromoethyl substituent, a meta-methyl group on the phenyl ring, and exists as the hydrobromide salt form . The compound possesses a molecular formula of C11H17Br2N and molecular weight of 323.07 g/mol . It belongs to the class of N-(2-haloethyl)-N-alkylaniline derivatives, which function primarily as synthetic intermediates for electrophilic alkylation or as precursors to nitrogen mustard analogs . The bromoethyl moiety enables nucleophilic substitution reactions with amines, thiols, and alkoxides, making the compound a versatile building block in medicinal chemistry and materials science .

Electrophilic building block with bromoethyl group for nucleophilic substitution
Meta-methyl substitution on aniline ring offers distinct steric/electronic profile
Hydrobromide salt form supports handling, solubility, and storage stability

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide: Structural Specificity


Within the N-(2-haloethyl)-N-alkylaniline series, substitution at the para or ortho positions of the aniline ring yields compounds with distinctly different electronic and steric profiles, directly influencing reaction kinetics in nucleophilic substitution and electrophilic aromatic substitution pathways . The meta-methyl substitution pattern of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide confers a specific steric environment and electronic distribution that differs from para-methyl, ortho-methyl, or unsubstituted analogs . Additionally, the bromoethyl leaving group exhibits differential reactivity compared to the chloroethyl analog (N-(2-chloroethyl)-N-ethyl-3-methylaniline, CAS 22564-43-8), with bromide being a superior leaving group in SN2 reactions, affecting both reaction rates and product yields . The hydrobromide salt form further influences solubility, stability, and handling characteristics compared to the free base .

Ring substitution mismatch
Para- or ortho-methyl analogs may alter steric environment and reaction kinetics; direct replacement not recommended without validation.
Leaving group reactivity gap
Chloroethyl analog (CAS 22564-43-8) exhibits lower SN2 reactivity; substitution can shift reaction rates and yields.
Salt form handling differences
Free base form may require different dissolution conditions and lacks the crystallinity advantage of the hydrobromide salt.

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide: Comparative Evidence


Bromoethyl vs Chloroethyl Leaving Group Reactivity

In nucleophilic substitution reactions, the bromoethyl group in N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide functions as a more reactive electrophile compared to the chloroethyl group in N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 22564-43-8), due to the lower bond dissociation energy of C-Br relative to C-Cl and the superior leaving group ability of bromide ion . This differential reactivity is quantifiable through comparative reaction yields under identical conditions: reactions utilizing the bromoethyl analog have been reported to achieve product yields of 90% or higher in azide substitution reactions, whereas the chloroethyl analog under parallel conditions yields approximately 75% of the corresponding product . The enhanced leaving group character translates to reduced reaction times and lower required temperatures for comparable conversion rates .

Bromoethyl vs Chloroethyl Reactivity
Head-to-head
≥90% yield vs ~75% yield (chloroethyl) in azide substitution
Supports synthesis efficiency screening; reported higher yield may reduce waste.
Yield advantage ≥15 pp under standardized conditions.
Organic Synthesis Nucleophilic Substitution Alkylating Agents

Meta-Methyl vs Para-Methyl Substitution Effects

The meta-methyl substitution on the aniline ring of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide creates a distinct steric environment around the nitrogen atom compared to para-methyl analogs, which affects both the compound's conformational flexibility and its interaction with biological targets . In kinase inhibition assays, this compound demonstrated an IC50 of 0.8 µM against EGFR (epidermal growth factor receptor), whereas related aniline derivatives with different ring substitution patterns exhibited varying potency profiles . The meta-methyl orientation influences the dihedral angle between the aniline ring and the N-alkyl substituents, which modulates binding pocket accommodation in ATP-competitive kinase inhibitors .

Kinase Inhibition (EGFR)
Cross-study comparable
IC50 = 0.8 µM
Reported EGFR kinase inhibition context; supports scaffold screening.
Class-level inference; comparator data unavailable.
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Hydrobromide Salt: Handling & Stability

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide is supplied as the hydrobromide salt (C11H17Br2N; MW 323.07 g/mol), which confers distinct physicochemical advantages over the corresponding free base form . The salt form exhibits improved crystallinity and solid-state stability, with a defined melting point and reduced hygroscopicity compared to the free base . Calculated physicochemical parameters include a LogP value of 3.79412 and a topological polar surface area (TPSA) of 3.24 Ų . The hydrobromide counterion enhances aqueous solubility relative to the neutral free base, facilitating dissolution in polar reaction media without requiring additional acid activation steps .

Physicochemical Properties
Class-level inference
LogP = 3.79; TPSA = 3.24 Ų
Salt form may improve handling and dissolution.
Calculated parameters; experimental data to verify.
Formulation Science Compound Stability Procurement Specifications

Alkylating Potential in Aniline Mustard Class

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide belongs to the broader class of N-(2-haloethyl)aniline derivatives that have been evaluated as potential DNA alkylating agents in anticancer research . Structure-activity studies on aniline mustard analogs have demonstrated that m-substituted aniline mustards exhibit potent antitumor activity, with m-aniline mustard of benzoyl analog displaying remarkable activity across solid tumor cell lines [1]. The target compound contains a single bromoethyl arm rather than the bis(2-bromoethyl) configuration of classical nitrogen mustards, which modulates its alkylation kinetics and potential crosslinking efficiency . This mono-bromoethyl architecture positions the compound as a monofunctional alkylating agent scaffold, distinct from bifunctional nitrogen mustards that induce DNA crosslinks [1].

Aniline Mustard Class Activity
Class-level inference
m-Substituted aniline mustards reported activity across solid tumor cell lines (SRB).
Supports cell-model endpoint screening context.
Mono-bromoethyl architecture; distinct from bis-mustards.
Anticancer Agents DNA Alkylation Prodrug Development

Molecular Weight & Stoichiometry in Procurement

The molecular weight of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide is 323.07 g/mol . This value differs significantly from the chloroethyl analog N-(2-chloroethyl)-N-ethyl-3-methylaniline (MW 197.7 g/mol) . For equimolar reactions, the bromoethyl analog requires approximately 63% more mass per mole of reagent, which directly impacts procurement quantity calculations, shipping weight considerations, and per-reaction cost assessments . Additionally, the presence of the hydrobromide counterion contributes 80.91 g/mol (HBr) to the total molecular weight relative to the free base form (C11H16BrN; MW 242.16 g/mol), affecting molar equivalents when calculating reaction stoichiometry .

Molecular Weight Comparison
Head-to-head
323.07 g/mol vs 197.7 g/mol (chloroethyl analog)
63% greater mass-per-mole affects procurement stoichiometry.
Calculation based on elemental composition.
Procurement Planning Reaction Stoichiometry Inventory Management

Commercial Availability & Purity Specifications

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide is commercially available from multiple research chemical suppliers with documented purity specifications of 97% (as determined by GC or HPLC analysis) . The compound is offered in quantities ranging from 1g to 25g from primary vendors, with larger quantities available upon request . MDL number MFCD00111567 provides a standardized identifier for cross-vendor procurement and inventory tracking . In contrast, the chloroethyl analog N-(2-chloroethyl)-N-ethyl-3-methylaniline is specified at 98.5% minimum purity from industrial suppliers and is available in larger bulk quantities for dye and agrochemical intermediate applications . This purity differential reflects the distinct end-use markets for each compound: the bromoethyl analog serves primarily as a research-grade synthetic intermediate for medicinal chemistry applications, while the chloroethyl analog is positioned for larger-scale industrial synthesis .

Commercial Purity Specification
Cross-study comparable
97% purity (research grade) vs 98.5% (industrial grade chloroethyl analog)
Research-grade material supports lab-scale synthesis.
Available in 1g–25g quantities.
Vendor Comparison Purity Standards Supply Chain

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide: Optimal Use Cases


EGFR Kinase Inhibitor Scaffold Development

This compound is suitable for medicinal chemistry programs targeting EGFR kinase inhibition, with a reported IC50 of 0.8 µM in in vitro assays . The meta-methyl substitution pattern provides a distinct steric profile for ATP-binding pocket interactions compared to para-substituted analogs . Researchers developing small-molecule kinase inhibitors for oncology applications can utilize this compound as a starting scaffold for further structural optimization and selectivity profiling .

High-Yield Nucleophilic Substitution Reactions

In synthetic workflows where reaction yield and rate are critical parameters, the bromoethyl group in this compound offers superior leaving group characteristics compared to the chloroethyl analog . The compound has been demonstrated to achieve product yields of ≥90% in azide substitution reactions, representing a ≥15 percentage point yield advantage over the chloroethyl comparator [1]. This makes it appropriate for multi-step syntheses where intermediate yields directly impact overall process efficiency and material costs .

Preclinical Anticancer Screening: m-Substituted Aniline Mustard

As a member of the m-substituted aniline mustard class, this compound aligns with structure-activity relationships established for antitumor agents in this chemical series . m-Substituted aniline mustards have demonstrated potent activity across multiple solid tumor cell lines in SRB assays [1]. The compound's mono-bromoethyl architecture differentiates it from bis(2-haloethyl) nitrogen mustards, providing a distinct alkylation mechanism for investigation in preclinical anticancer screening programs .

Research-Scale Procurement for Academic Labs

The compound's availability in research-grade purity (97%) and manageable quantities (1g to 25g) makes it appropriate for academic laboratories and early-stage drug discovery programs . The standardized MDL number (MFCD00111567) facilitates cross-vendor procurement and inventory management [1]. Its higher molecular weight relative to chloroethyl analogs necessitates careful stoichiometric calculation for equimolar reactions (63% greater mass per mole required) , a consideration for procurement planning and budget allocation .

Application
Selection Property
Validation Focus
EGFR kinase inhibitor scaffold studies
Meta-methyl steric profile
Kinase inhibition assay context (IC50 review)
Nucleophilic substitution synthesis
Bromoethyl electrophilicity
Reaction yield and rate vs chloroethyl analog
Oncology cell-model screening
m-Substituted aniline mustard scaffold
Cell-viability endpoint review across tumor lines
Research laboratory procurement
Research-grade purity level
Quantity and stoichiometry for lab-scale synthesis

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